2-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
2-[3-bromo-4-(1-naphthylmethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a brominated phenyl group, a naphthylmethoxy group, and a tetrahydrobenzothieno pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-4-(1-naphthylmethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Naphthylmethoxylation: The attachment of the naphthylmethoxy group is carried out through a nucleophilic substitution reaction, where a naphthylmethanol derivative reacts with the brominated phenyl compound.
Cyclization: The formation of the tetrahydrobenzothieno pyrimidinone core involves a cyclization reaction, often facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3-bromo-4-(1-naphthylmethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-bromo-4-(1-naphthylmethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[3-bromo-4-(1-naphthylmethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
2-[3-bromo-4-(1-naphthylmethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its complex structure, which combines multiple functional groups and a fused ring system
Properties
Molecular Formula |
C27H21BrN2O2S |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
2-[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H21BrN2O2S/c28-21-14-17(25-29-26(31)24-20-10-3-4-11-23(20)33-27(24)30-25)12-13-22(21)32-15-18-8-5-7-16-6-1-2-9-19(16)18/h1-2,5-9,12-14H,3-4,10-11,15H2,(H,29,30,31) |
InChI Key |
SAQFIHYPPWWZGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC(=C(C=C4)OCC5=CC=CC6=CC=CC=C65)Br |
Origin of Product |
United States |
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